molecular formula C13H19N B502102 N-butyl-N-cinnamylamine CAS No. 155687-67-5

N-butyl-N-cinnamylamine

Cat. No.: B502102
CAS No.: 155687-67-5
M. Wt: 189.3g/mol
InChI Key: AZZYKBHEGUJORL-JXMROGBWSA-N
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Description

N-butyl-N-cinnamylamine is an organic compound that belongs to the class of amines It is characterized by the presence of both a butyl group and a cinnamyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butyl-N-cinnamylamine can be synthesized through a multi-step process. One common method involves the reaction of cinnamaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:

    Formation of the intermediate: Cinnamaldehyde reacts with butylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous-flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-cinnamylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: It can be further reduced to form saturated amines.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cinnamamide derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

N-butyl-N-cinnamylamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-N-cinnamylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.

    N-cinnamylamine: Contains only a cinnamyl group attached to the nitrogen atom.

    N-butyl-N-phenethylamine: Similar structure but with a phenethyl group instead of a cinnamyl group.

Uniqueness: N-butyl-N-cinnamylamine is unique due to the presence of both butyl and cinnamyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZYKBHEGUJORL-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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